

# commercial availability and suppliers of hepta-1,6-dien-4-ol

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## Compound of Interest

Compound Name: Hepta-1,6-dien-4-ol

Cat. No.: B1294630

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## Hepta-1,6-dien-4-ol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the chemical compound **hepta-1,6-dien-4-ol**. This guide covers its commercial availability, key chemical and physical properties, and relevant experimental protocols for its synthesis and potential applications.

## Commercial Availability and Suppliers

**Hepta-1,6-dien-4-ol** is readily available for research purposes from a variety of chemical suppliers. The typical purity offered is around 97%. Key suppliers include:

- Sigma-Aldrich (MilliporeSigma): A major supplier of chemicals for research and development. [\[1\]](#)[\[2\]](#)
- Thermo Scientific Chemicals (formerly Acros Organics): Offers the compound, often found through Fisher Scientific. [\[3\]](#)
- Santa Cruz Biotechnology: Provides **hepta-1,6-dien-4-ol** for proteomics and other research applications. [\[4\]](#)
- Alfa Aesar: Part of Thermo Fisher Scientific, another source for this chemical. [\[5\]](#)

- Other Suppliers: Additional suppliers can be found through platforms like ChemicalBook, which lists various traders and manufacturers.[\[5\]](#)

The compound is typically sold in quantities ranging from grams to kilograms.[\[3\]](#)[\[5\]](#)

## Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **hepta-1,6-dien-4-ol**, compiled from various supplier specifications and chemical databases.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	2883-45-6	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	112.17 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[3]</a> <a href="#">[8]</a>
Density	0.860 - 0.864 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>
Boiling Point	151 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Flash Point	40 °C (104 °F)	<a href="#">[3]</a> <a href="#">[5]</a>
Refractive Index	n <sub>20/D</sub> 1.449 - 1.453	<a href="#">[2]</a> <a href="#">[3]</a>
Purity	≥ 97%	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[7]</a>

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	hepta-1,6-dien-4-ol	[3]
Synonyms	Diallylcarbinol, 4-Hydroxy-1,6-heptadiene	[3][8]
InChI	1S/C7H12O/c1-3-5-7(8)6-4-2/h3-4,7-8H,1-2,5-6H2	[2]
InChIKey	UTGFWQYZKTZTN-UHFFFAOYSA-N	[3]
SMILES	<chem>OC(CC=C)CC=C</chem>	[3]

## Experimental Protocols

Detailed experimental protocols for the synthesis and specific reactions of **hepta-1,6-dien-4-ol** are not abundantly available in the public domain. However, based on the synthesis of structurally similar compounds and general reaction mechanisms, the following protocols can be adapted.

### Synthesis of Hepta-1,6-dien-4-ol via Grignard Reaction

A common and effective method for the synthesis of secondary alcohols like **hepta-1,6-dien-4-ol** is the Grignard reaction. This involves the reaction of an aldehyde with a Grignard reagent. For **hepta-1,6-dien-4-ol**, this would typically involve the reaction of acrolein with allylmagnesium bromide.

Materials:

- Magnesium turnings
- Allyl bromide
- Acrolein (freshly distilled)
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)

Procedure:

- Preparation of Allylmagnesium Bromide (Grignard Reagent):
  - In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
  - Add a small amount of a solution of allyl bromide in anhydrous ether or THF to initiate the reaction.
  - Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining allyl bromide solution dropwise from a dropping funnel at a rate that maintains a gentle reflux.
  - After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
- Reaction with Acrolein:
  - Cool the Grignard reagent solution to 0 °C in an ice bath.
  - Add a solution of freshly distilled acrolein in anhydrous ether or THF dropwise from a dropping funnel. Maintain the temperature below 10 °C during the addition.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Work-up and Isolation:
  - Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

- Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the combined organic extracts over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield **hepta-1,6-dien-4-ol**.

## Mitsunobu Condensation for Nucleobase Derivatives

**Hepta-1,6-dien-4-ol** can be utilized in the Mitsunobu reaction to synthesize derivatives of nucleobases such as guanine, adenine, uracil, and thymine.<sup>[9]</sup> The Mitsunobu reaction allows for the conversion of an alcohol to a variety of other functional groups with inversion of stereochemistry.

### General Procedure:

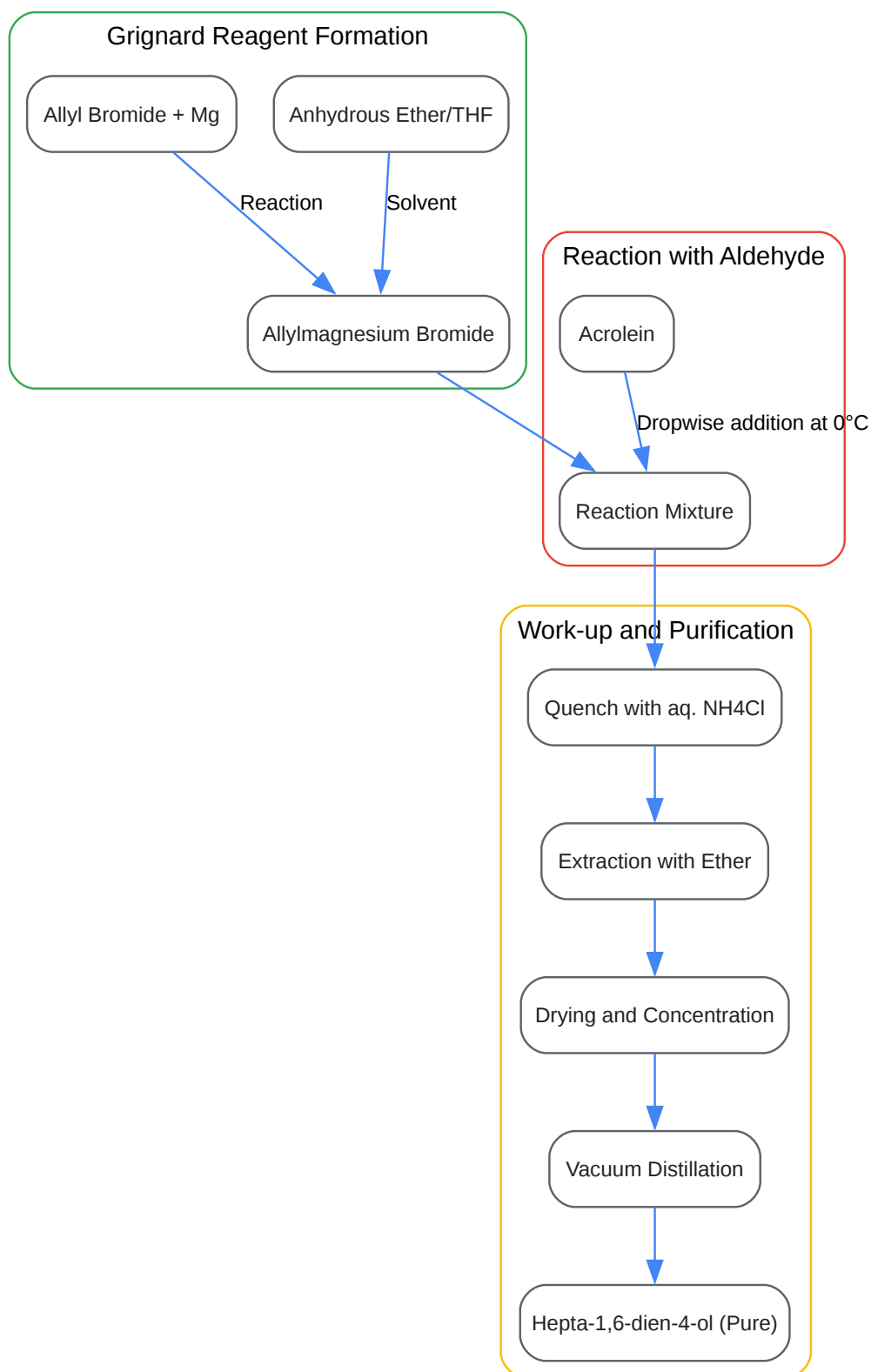
- In a flask under an inert atmosphere, dissolve **hepta-1,6-dien-4-ol** (1 equivalent), the desired nucleobase (e.g., a protected purine or pyrimidine, 1-1.5 equivalents), and triphenylphosphine (PPh<sub>3</sub>, 1.5 equivalents) in a suitable anhydrous solvent such as THF or dioxane.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise.
- Allow the reaction to warm to room temperature and stir for several hours to overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically concentrated and purified by column chromatography to isolate the desired product. The major by-products, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can be challenging to remove completely.

## Signaling Pathways and Biological Activity

Currently, there is no scientific literature available that describes a direct role for **hepta-1,6-dien-4-ol** in any specific biological signaling pathways. Its primary utility in a drug development context appears to be as a synthetic intermediate or building block for more complex molecules.

## Visualizations

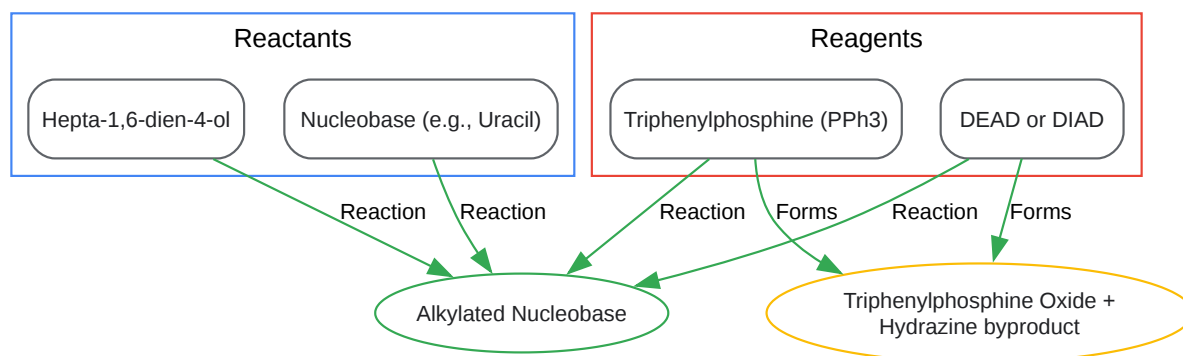
### Experimental Workflow: Synthesis of Hepta-1,6-dien-4-ol via Grignard Reaction



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Caption: Workflow for the synthesis of **hepta-1,6-dien-4-ol**.

## Logical Relationship: Mitsunobu Reaction Components



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Caption: Key components of the Mitsunobu reaction.

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